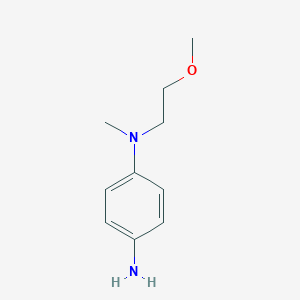

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, commonly known as 1,4-diaminobutane or 2-methoxyethyl-methylbenzene-diamine, is a chemical compound used in a variety of laboratory experiments. The compound is a colorless liquid with a molecular weight of 128.2 g/mol and a boiling point of 125°C. It is soluble in water, alcohol, and ether. The compound is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in polymerization reactions.

科学的研究の応用

1. Engineering Plastics and New Polymers

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is utilized in synthesizing polyimides with azomethine functionality, contributing to the development of processable high-performance engineering plastics. These polyimides exhibit amorphous nature, good solubility, high thermal stability, and are promising as materials for fabricating new polymers (Iqbal et al., 2015).

2. Anti-Inflammatory Applications

This compound demonstrates potential in medical research, particularly in the context of anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages and suppress nuclear factor-kappaB-dependent expression, indicating a possible role in treating NO-associated inflammatory diseases (Shin et al., 2005).

3. Corrosion Inhibition

In the field of material science, derivatives of this compound, such as Schiff base derivatives, have been employed as corrosion inhibitors for mild steel. They are effective in acidic environments, showcasing their utility in industrial applications like steel pickling and descaling (Nor Hashim et al., 2012).

4. Antibacterial and Anticancer Activities

Certain derivatives have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, their interaction with proteins relevant to cancer treatment suggests potential in anticancer research (A. P, 2019).

5. Electrochemical and Electrochromic Properties

This compound plays a role in the synthesis of aromatic polyamides containing triphenylamine moieties. These materials demonstrate significant electrochromic properties, making them suitable for applications in electronic devices (Liou & Chang, 2008).

特性

IUPAC Name |

4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBWYARECKGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604923 |

Source

|

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine | |

CAS RN |

134923-62-9 |

Source

|

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)